N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide
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Overview
Description
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures containing both benzene and thiazole rings, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of 1,3-benzothiazol-2-ylamine with 4-fluorobenzoyl chloride, followed by the addition of 4-fluorobenzamide to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzothiazole derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antibacterial and antifungal properties.
4-Fluorobenzamide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide is unique due to its combination of benzothiazole and fluorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H14F2N4O2S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[N'-(1,3-benzothiazol-2-yl)-N-(4-fluorobenzoyl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H14F2N4O2S/c23-15-9-5-13(6-10-15)19(29)26-21(27-20(30)14-7-11-16(24)12-8-14)28-22-25-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,27,28,29,30) |
InChI Key |
GNEBMTFWZFIFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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